molecular formula C14H16N2OS B1274791 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide CAS No. 590355-48-9

2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide

Cat. No.: B1274791
CAS No.: 590355-48-9
M. Wt: 260.36 g/mol
InChI Key: PLCGRANNSRSMRT-UHFFFAOYSA-N
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Description

2-Amino-5-isopropyl-N-phenylthiophene-3-carboxamide is a chemical compound with the molecular formula C14H16N2OS It is known for its unique structure, which includes a thiophene ring substituted with an amino group, an isopropyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur.

    Substitution Reactions: The introduction of the amino group, isopropyl group, and phenyl group can be achieved through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution using an appropriate amine.

    Amidation: The carboxamide group is introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the thiophene ring or the amino group is oxidized.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring and the phenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions (e.g., acidic or basic environments).

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products vary depending on the substituents introduced.

Scientific Research Applications

2-Amino-5-isopropyl-N-phenylthiophene-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

  • 2-Amino-5-methyl-N-phenylthiophene-3-carboxamide
  • 2-Amino-5-ethyl-N-phenylthiophene-3-carboxamide
  • 2-Amino-5-tert-butyl-N-phenylthiophene-3-carboxamide

Comparison: 2-Amino-5-isopropyl-N-phenylthiophene-3-carboxamide is unique due to the presence of the isopropyl group, which may influence its steric and electronic properties. This can affect its reactivity and interactions compared to similar compounds with different alkyl groups.

Properties

IUPAC Name

2-amino-N-phenyl-5-propan-2-ylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-9(2)12-8-11(13(15)18-12)14(17)16-10-6-4-3-5-7-10/h3-9H,15H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCGRANNSRSMRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(S1)N)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001198680
Record name 2-Amino-5-(1-methylethyl)-N-phenyl-3-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590355-48-9
Record name 2-Amino-5-(1-methylethyl)-N-phenyl-3-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590355-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-(1-methylethyl)-N-phenyl-3-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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